Thalidomide-C3-PEG1-OH
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Overview
Description
Thalidomide-C3-PEG1-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant therapeutic effects in various diseases this compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG1-OH typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the PEG linker, which is then reacted with thalidomide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C3-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Thalidomide-C3-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of targeted drug delivery systems and as a component in pharmaceutical formulations
Mechanism of Action
The mechanism of action of Thalidomide-C3-PEG1-OH involves its binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific target proteins such as IKZF1 and IKZF3. These proteins are involved in the regulation of immune responses and cell proliferation, making this compound effective in modulating these processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its sedative and immunomodulatory effects.
Lenalidomide: A derivative with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another derivative with potent immunomodulatory and anti-proliferative effects
Uniqueness
Thalidomide-C3-PEG1-OH is unique due to its PEG linker, which improves its solubility and bioavailability compared to other thalidomide derivatives. This makes it particularly suitable for applications in targeted drug delivery and therapeutic interventions where enhanced solubility is crucial .
Properties
Molecular Formula |
C18H20N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,2,4,6-10H2,(H,19,22,23) |
InChI Key |
PPUWGZKUCVKLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCO |
Origin of Product |
United States |
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